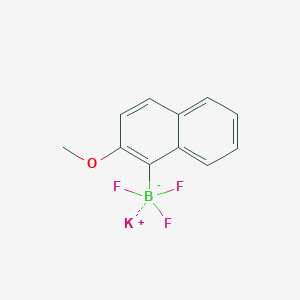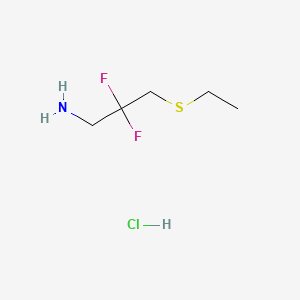
3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethylsulfanyl group, two fluorine atoms, and an amine group, making it a versatile molecule for different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various halogenated derivatives .
科学研究应用
3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities, receptor interactions, and cellular processes .
相似化合物的比较
Similar Compounds
- 3-(Methylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride
- 3-(Propylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride
- 3-(Butylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride
Uniqueness
3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethylsulfanyl group, in particular, can influence the compound’s reactivity and interactions compared to its methyl, propyl, or butyl analogs .
属性
分子式 |
C5H12ClF2NS |
|---|---|
分子量 |
191.67 g/mol |
IUPAC 名称 |
3-ethylsulfanyl-2,2-difluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11F2NS.ClH/c1-2-9-4-5(6,7)3-8;/h2-4,8H2,1H3;1H |
InChI 键 |
WDRKLKRFRMGKJE-UHFFFAOYSA-N |
规范 SMILES |
CCSCC(CN)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13458609.png)
![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)
![tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate](/img/structure/B13458634.png)
![3-{3-[(4-azidobutyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458635.png)
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)
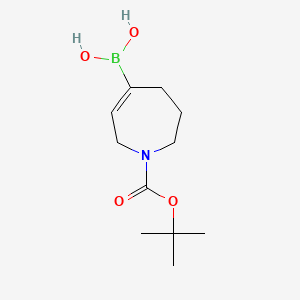
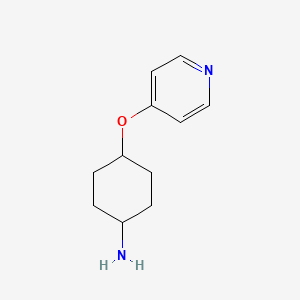

![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride](/img/structure/B13458665.png)
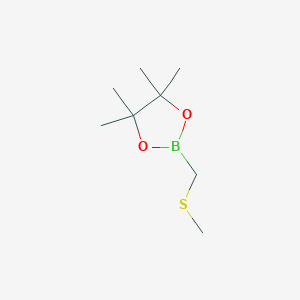
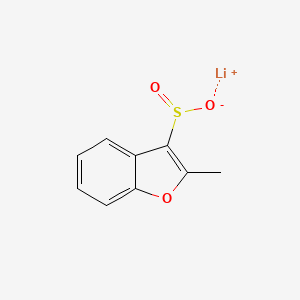
![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
